molecular formula C18H14ClN5O2 B264916 N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Katalognummer B264916
Molekulargewicht: 367.8 g/mol
InChI-Schlüssel: BGKKFDOKOVTUHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has recently gained attention in the scientific community. CPI-613 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide targets the mitochondrial tricarboxylic acid cycle, which is essential for the production of energy in cancer cells. By inhibiting this cycle, N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide disrupts the energy metabolism of cancer cells, leading to apoptosis. Additionally, N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has been shown to increase the production of reactive oxygen species, which further contributes to the induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on the mitochondrial tricarboxylic acid cycle for energy production. N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide in lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without affecting normal cells. Additionally, N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has been shown to enhance the efficacy of other anticancer agents, which could potentially lead to the development of combination therapies. However, one limitation of using N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide in lab experiments is its complex mechanism of action, which may require specialized techniques and equipment for its study.

Zukünftige Richtungen

There are several potential future directions for the study of N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide. One direction is the investigation of its efficacy in clinical trials for the treatment of various types of cancer. Another direction is the development of combination therapies with other anticancer agents to enhance its efficacy. Additionally, the study of N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide in combination with immunotherapy could also be a promising future direction. Finally, the development of N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide analogs with improved pharmacokinetic properties could also be an area of future research.

Synthesemethoden

The synthesis of N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves a multi-step process that includes the condensation of 2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazole and chloroacetyl chloride, followed by the reaction with 3-chloroaniline. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has been extensively studied in preclinical models, including cell lines and animal models, for its anticancer activity. It has been shown to induce apoptosis in cancer cells by inhibiting the mitochondrial tricarboxylic acid cycle and disrupting the energy metabolism of cancer cells. N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.

Eigenschaften

Produktname

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Molekularformel

C18H14ClN5O2

Molekulargewicht

367.8 g/mol

IUPAC-Name

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C18H14ClN5O2/c19-12-7-4-8-13(9-12)20-15(25)10-14-17(26)22-18-21-16(23-24(14)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,20,25)(H,21,22,23,26)

InChI-Schlüssel

BGKKFDOKOVTUHC-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=NC3=NC(=O)C(N3N2)CC(=O)NC4=CC(=CC=C4)Cl

SMILES

C1=CC=C(C=C1)C2=NC3=NC(=O)C(N3N2)CC(=O)NC4=CC(=CC=C4)Cl

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=NC(=O)C(N3N2)CC(=O)NC4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.